![molecular formula C10H11N3OS B1467355 {1-[4-(metilsulfanil)fenil]-1H-1,2,3-triazol-4-il}metanol CAS No. 1250359-45-5](/img/structure/B1467355.png)

{1-[4-(metilsulfanil)fenil]-1H-1,2,3-triazol-4-il}metanol

Descripción general

Descripción

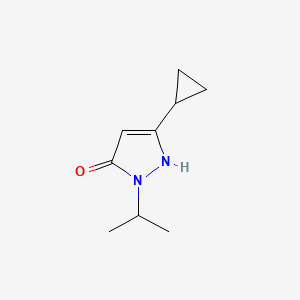

This compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methylsulfanyl group attached to a phenyl ring . Compounds with these functional groups are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring and the phenyl ring are likely to be planar due to the sp2 hybridization of their atoms. The methylsulfanyl group would add some steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is generally stable under both acidic and basic conditions. The methylsulfanyl group can undergo oxidation to form a sulfoxide or a sulfone .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the 1,2,3-triazole ring might increase its polarity, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

Los 1,2,3-triazoles, la estructura central del compuesto, son conocidos por su estabilidad y versatilidad en el diseño de fármacos. Imitan el enlace peptídico y pueden mejorar las propiedades farmacocinéticas de los agentes terapéuticos . Este compuesto podría investigarse por su potencial como andamiaje en el desarrollo de nuevos fármacos, particularmente para enfermedades donde los tratamientos actuales son inadecuados.

Síntesis orgánica

El anillo de triazol sirve como un intermedio estable y reactivo en la síntesis orgánica. Puede participar en diversas reacciones químicas, lo que lo hace valioso para la construcción de moléculas orgánicas complejas. Los investigadores podrían explorar su uso en la síntesis de nuevos compuestos orgánicos con posibles aplicaciones industriales .

Química de polímeros

Los triazoles tienen aplicaciones en la química de polímeros debido a su capacidad de actuar como agentes de reticulación, lo que puede mejorar la resistencia mecánica y la estabilidad térmica de los polímeros. Este compuesto podría usarse para desarrollar nuevos materiales poliméricos con propiedades mejoradas para usos específicos .

Química supramolecular

La capacidad de los triazoles para participar en enlaces de hidrógeno los hace adecuados para su uso en ensamblajes supramoleculares. Este compuesto podría utilizarse para crear nuevas estructuras supramoleculares que tienen posibles aplicaciones en nanotecnología y ciencia de materiales .

Bioconjugación

La bioconjugación implica unir dos moléculas para aplicaciones biológicas. El anillo de triazol puede facilitar la conjugación de diversas biomoléculas, lo que es útil en el desarrollo de sistemas de administración de fármacos dirigidos y herramientas de diagnóstico .

Biología química

En biología química, los triazoles se pueden usar para modificar moléculas biológicas y estudiar procesos biológicos. Este compuesto podría emplearse para investigar la función de enzimas, receptores y otras proteínas dentro de las células .

Imágenes fluorescentes

Los triazoles a menudo poseen propiedades fluorescentes, lo que los hace útiles en aplicaciones de imágenes. Este compuesto podría desarrollarse como una sonda fluorescente para monitorear procesos celulares o diagnosticar enfermedades .

Ciencia de los materiales

La robustez del anillo de triazol lo convierte en un bloque de construcción atractivo para la ciencia de los materiales. Este compuesto podría explorarse por su potencial en la creación de nuevos materiales con propiedades eléctricas, ópticas o mecánicas únicas .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol can alter the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its activity and stability. In vitro studies have shown that {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol remains stable under controlled conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound has also been associated with alterations in cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes.

Metabolic Pathways

{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its metabolism and detoxification . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate the transport of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol in the bloodstream, affecting its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . The localization of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

Propiedades

IUPAC Name |

[1-(4-methylsulfanylphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-15-10-4-2-9(3-5-10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSENQJFEFRVWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

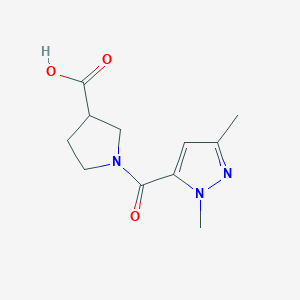

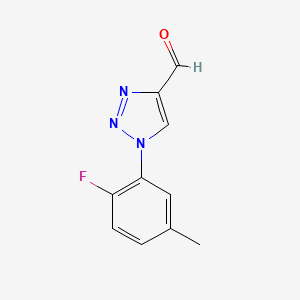

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)

![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)